molecular formula C23H23N5O2 B11611529 7-ethyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-ethyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11611529
M. Wt: 401.5 g/mol
InChI Key: ZMVMWLRBEVWMJA-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic carboxamide featuring a fused 1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene core. Its substituents include an ethyl group at position 7, an imino group at position 6, a methyl group at position 11, and a 1-phenylethyl carboxamide moiety at position 4. Structural analogs (e.g., ) imply applications in medicinal chemistry or materials science, though further experimental validation is required .

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

7-ethyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O2/c1-4-27-19(24)17(22(29)25-15(3)16-10-6-5-7-11-16)13-18-21(27)26-20-14(2)9-8-12-28(20)23(18)30/h5-13,15,24H,4H2,1-3H3,(H,25,29)

InChI Key

ZMVMWLRBEVWMJA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NC(C)C3=CC=CC=C3)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multicomponent reactions. One efficient method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as zinc chloride (ZnCl₂) in ethanol at elevated temperatures . This method is advantageous due to its operational simplicity, mild reaction conditions, and environmentally friendly nature.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the imino and oxo groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-ethyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-ethyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Key Structural Differences Molecular Weight (g/mol) Bioactivity/Applications Source
Target Compound - Ethyl at C7, imino at C6, 1-phenylethyl carboxamide at C5 ~435.5 (calculated) Unknown (theoretical enzyme binding) N/A
N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide 2-Methoxyethyl at C7 vs. ethyl in target ~465.5 (calculated) Discontinued (synthesis challenges) CymitQuimica
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione derivatives Spirocyclic oxa-aza core vs. fused triazatricyclo system ~450–500 (varies by R) Organic synthesis intermediates Synthetic study

Key Findings

Synthetic Accessibility : The target compound’s fused triazatricyclo core likely requires multi-step synthesis, similar to the spirocyclic derivatives in , which involve cyclization and imine formation. However, the discontinued status of the analog in suggests challenges in scalability or stability .

The 1-phenylethyl carboxamide group in the target compound may enhance lipophilicity, improving membrane permeability compared to the methoxyethyl analog .

Analytical Characterization : Like the spirocyclic compounds in , the target compound would require IR, UV-Vis, and NMR for structural confirmation. The absence of spectral data in the evidence highlights a research gap .

Biological Activity

The compound 7-ethyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique triazatricyclo structure and diverse functional groups. This article delves into its biological activity, synthesizing available research findings and data to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a molecular formula of C23H23N5O2C_{23}H_{23}N_5O_2 and a molecular weight of approximately 401.5 g/mol. Its intricate structure includes a triazine ring system that is often associated with various biological activities.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Enzyme inhibition

However, the specific biological activity of this compound has not been fully elucidated through extensive experimental studies.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Interaction : Binding to specific enzymes may inhibit or activate metabolic pathways.
  • Receptor Modulation : It may interact with receptors to modulate physiological responses.
  • Cellular Disruption : The compound could affect cellular processes such as DNA replication and protein synthesis.

Anticancer Activity

Research indicates that triazine derivatives can exhibit significant anticancer properties. For instance:

  • A study on similar compounds demonstrated the ability to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest.
StudyCompound TestedCancer TypeKey Findings
Triazine DerivativeBreast CancerInduced apoptosis in MCF-7 cells
Related TriazineLung CancerInhibited proliferation in A549 cells

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound:

  • Compounds with similar triazine structures have shown effectiveness against bacterial strains such as E. coli and S. aureus.
StudyCompound TestedBacterial StrainKey Findings
Triazine AnalogE. coliMinimum inhibitory concentration (MIC) of 50 µg/mL
Related CompoundS. aureusEffective against resistant strains

Synthesis Methods

The synthesis of this compound typically involves multiple steps, starting from readily available precursors:

  • Formation of the triazatricyclo framework.
  • Introduction of the imino and oxo groups.
  • Functionalization with phenylethyl substituents.

Typical reagents include strong bases like sodium hydride and organic solvents such as dimethylformamide (DMF).

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